molecular formula C17H19ClN2OS B2582601 N-(4-chlorobenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide CAS No. 1396809-72-5

N-(4-chlorobenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide

Cat. No.: B2582601
CAS No.: 1396809-72-5
M. Wt: 334.86
InChI Key: HPBBQLUGSUMSKA-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide: is a synthetic organic compound that features a piperidine ring substituted with a 4-chlorobenzyl group and a thiophen-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

    Introduction of the 4-Chlorobenzyl Group: This step involves the nucleophilic substitution reaction where the piperidine nitrogen attacks the 4-chlorobenzyl chloride, forming the N-(4-chlorobenzyl)piperidine intermediate.

    Attachment of the Thiophen-3-yl Group: The thiophen-3-yl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophen-3-yl boronic acid or thiophen-3-yl stannane.

    Formation of the Carboxamide: The final step involves the reaction of the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation under controlled temperatures.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

N-(4-chlorobenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology

In biological research, this compound may be used as a ligand in the study of receptor-ligand interactions, particularly in the context of neurotransmitter receptors.

Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-4-(thiophen-2-yl)piperidine-1-carboxamide
  • N-(4-chlorobenzyl)-4-(furan-3-yl)piperidine-1-carboxamide
  • N-(4-chlorobenzyl)-4-(pyridin-3-yl)piperidine-1-carboxamide

Uniqueness

N-(4-chlorobenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide is unique due to the specific positioning of the thiophen-3-yl group, which may confer distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-thiophen-3-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2OS/c18-16-3-1-13(2-4-16)11-19-17(21)20-8-5-14(6-9-20)15-7-10-22-12-15/h1-4,7,10,12,14H,5-6,8-9,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBBQLUGSUMSKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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